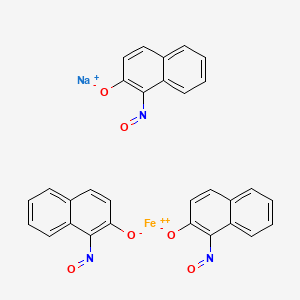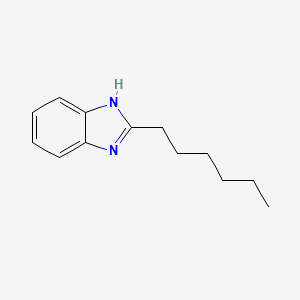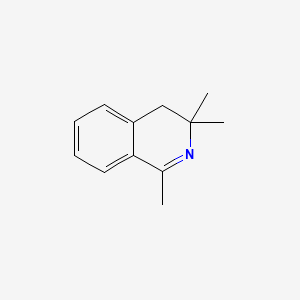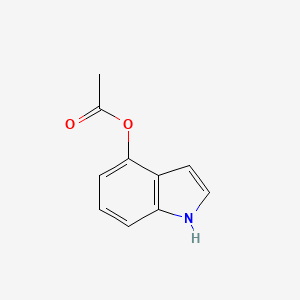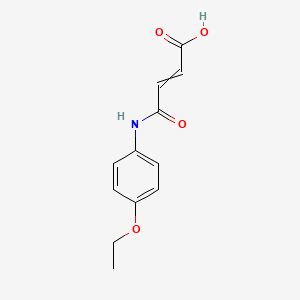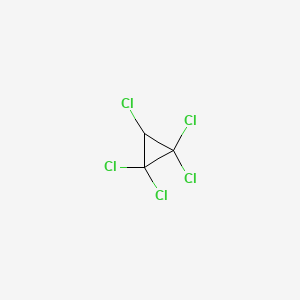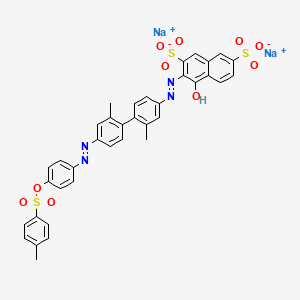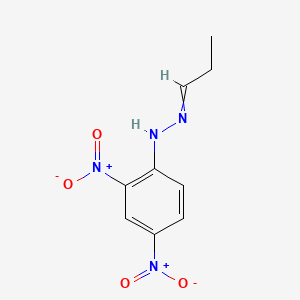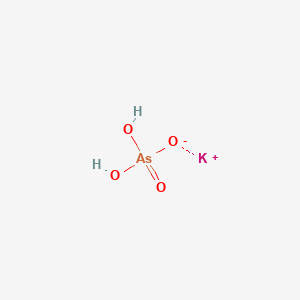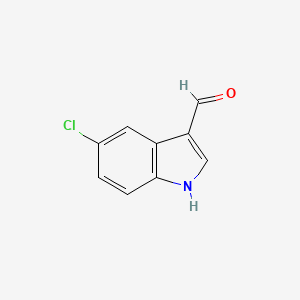
5-クロロインドール-3-カルバルデヒド
概要
説明
Synthesis Analysis
The synthesis of 5-Chloroindole-3-carboxaldehyde involves various methods, including reactions with hexamethylenetetramine and 5-chloroindole. These synthetic routes enable the preparation of this compound for further investigation .
Molecular Structure Analysis
The molecular formula of 5-Chloroindole-3-carboxaldehyde is C9H6ClNO , with a molecular weight of 179.60 g/mol . Its chemical structure consists of an indole ring with a chlorine-substituted aldehyde group . Here’s the graphical representation: !5-Chloroindole-3-carboxaldehyde
Chemical Reactions Analysis
The potency of indoles as anti-cancer agents is exemplified by various derivatives, including indole-3-carbinol and indole-3-carboxaldehyde. These compounds exhibit diverse mechanisms of action, such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition .
Physical And Chemical Properties Analysis
科学的研究の応用
多成分反応における役割
“5-クロロインドール-3-カルバルデヒド”とその誘導体は、生物活性構造を生成するための必須で効率的な化学前駆体です . それらは、本質的に持続可能な多成分反応において重要な役割を果たします . これらの反応は、収率が高く、操作性に優れ、時間とコストの効率性が高いです 。そのため、医薬品化学における重要な合成戦略となっています .
活性分子の合成
“5-クロロインドール-3-カルバルデヒド”とインドールファミリーの関連メンバーは、活性分子の合成のための理想的な前駆体です . それらは、医薬品的に活性な化合物やインドールアルカロイドの合成における鍵と考えられています 。さらに、それらはさまざまな複素環系誘導体の合成のための前駆体として重要な役割を果たしています .
生物活性構造の生成
“5-クロロインドール-3-カルバルデヒド”とその誘導体は、生物活性構造を生成するための必須で効率的な化学前駆体です . これらの構造には、カルバゾール、トリアゾール、ピラゾール、ピリミジン、キノリン、およびイミダゾール誘導体が含まれます .
抗酸化活性
“5-クロロインドール-3-カルバルデヒド”の一部であるインドール核は、抗酸化活性など、多くの重要な生物活性を持つことが示されています .
抗生物質活性
インドール核は、抗生物質活性も示しています 。そのため、“5-クロロインドール-3-カルバルデヒド”は、抗生物質化合物の合成のための潜在的な前駆体です。
抗炎症活性
インドール核は、抗炎症活性を示すことが実証されています 。これは、“5-クロロインドール-3-カルバルデヒド”が抗炎症薬の合成に使用できることを示唆しています。
作用機序
Target of Action
5-Chloroindole-3-carboxaldehyde, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities . For example, some indole derivatives have been found to have antioxidant activity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities that can influence cell function .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to have diverse biological activities, suggesting potential changes in their effects over time .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting potential dosage-dependent effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
5-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXOIGXNYITQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383642 | |
| Record name | 5-Chloroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-01-0 | |
| Record name | 5-Chloroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




